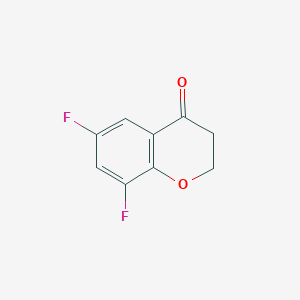

6,8-Difluorochroman-4-one

Vue d'ensemble

Description

6,8-Difluorochroman-4-one is a chemical compound with the linear formula C9H6F2O2 . It has a molecular weight of 184.14 . The IUPAC name for this compound is 6,8-difluoro-2,3-dihydro-4H-chromen-4-one .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, such as this compound, has been a topic of interest in recent years . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 . This compound is structurally similar to other corticosteroids like hydrocortisone and prednisolone.Chemical Reactions Analysis

The chroman-4-one framework, which includes this compound, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Applications De Recherche Scientifique

Molecular Orbital Studies

6,8-Difluorochroman-4-one is relevant in molecular orbital studies. Extended basis sets such as 5–31G and 6–31G, which consist of atomic orbitals expressed as linear combinations of Gaussian functions, are used for studying organic molecules including fluorinated compounds. These basis sets help in calculating total energies and equilibrium geometries of molecules (Hehre, Ditchfield, & Pople, 1972).

Photochemistry and Electron Transfer

This compound also finds application in the study of photochemistry and electron transfer. For example, research on the one-electron reduction of pi-stacked fluorenes demonstrates the behavior of electron transfer among fluorene moieties, which is a critical aspect in understanding molecular electronics (Rathore et al., 2006).

Aggregation-Induced Fluorescence

Another important application is in the field of fluorescence, specifically in aggregation-induced fluorescence behavior. Compounds related to this compound can exhibit varying fluorescence behaviors, which are significant in developing materials for optical and electronic applications (Yang et al., 2013).

Environmental Studies

In environmental studies, derivatives of this compound, such as polyfluorinated ether sulfonates, are investigated for their occurrence and distribution in environmental samples. This research helps in understanding the environmental impact and behavior of these fluorinated compounds (Ruan et al., 2015).

Photochromic Reactions

The compound is also significant in studying photochromic reactions, where the change in light conditions alters the molecular structure. This has applications in developing materials that respond to light stimuli (Hobley et al., 1999).

Chemical Synthesis

In chemical synthesis, this compound related compounds are used for regiocontrolled nucleophilic substitution reactions. This has implications in the synthesis of various organic molecules with specific functional groups (Schlosser, Rausis, & Bobbio, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to tegoprazan , a known potassium-competitive acid blocker (P-CAB). P-CABs, including Tegoprazan, exhibit their anti-secretory effects by competitively and reversibly blocking the availability of potassium ions of the proton-potassium ATPase

Mode of Action

Based on its structural similarity to tegoprazan , it may also act as a competitive and reversible inhibitor of proton-potassium ATPase, an enzyme responsible for gastric acid secretion. This inhibition could potentially reduce acid secretion, but this is purely speculative and requires experimental validation.

Biochemical Pathways

If it acts similarly to tegoprazan , it might influence the gastric acid secretion pathway by inhibiting the proton-potassium ATPase enzyme. This could potentially lead to a decrease in gastric acidity.

Pharmacokinetics

Based on the pharmacokinetic profile of structurally similar compounds like tegoprazan , it can be speculated that 6,8-Difluorochroman-4-one might be rapidly absorbed and exhibit dose-dependent pharmacokinetics

Result of Action

If it acts similarly to Tegoprazan , it might reduce gastric acid secretion by inhibiting the proton-potassium ATPase enzyme This could potentially alleviate symptoms associated with excess gastric acid, such as those seen in gastroesophageal reflux disease (GERD).

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Difluorochroman-4-one have been observed to change over time. The compound exhibits stability under room temperature conditions when sealed in a dry environment . Its long-term effects on cellular function require further investigation. In vitro studies have shown that the inhibition of acetylcholinesterase and butyrylcholinesterase by this compound can persist for several hours, but the compound’s degradation and potential long-term impacts on cellular processes remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound can effectively inhibit acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, this compound may exhibit adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of various compounds, and the interaction of this compound with cytochrome P450 can influence its metabolic flux and the levels of metabolites produced

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in certain tissues. Studies have shown that this compound can be distributed in the brain, where it exerts its effects on cholinergic signaling . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Research has indicated that this compound can localize to the synaptic cleft, where it inhibits acetylcholinesterase and butyrylcholinesterase

Propriétés

IUPAC Name |

6,8-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQNYCVNEQXHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372413 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259655-01-1 | |

| Record name | 6,8-Difluorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

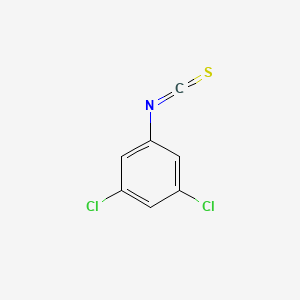

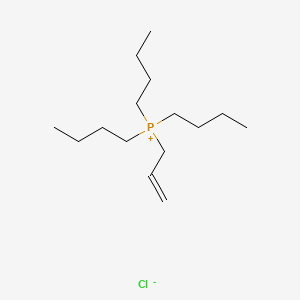

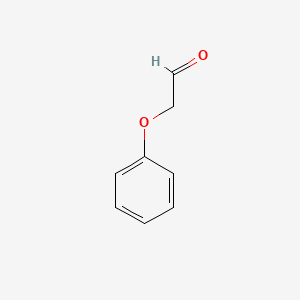

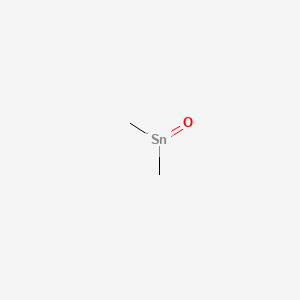

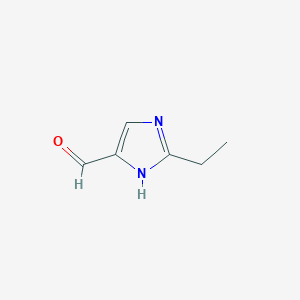

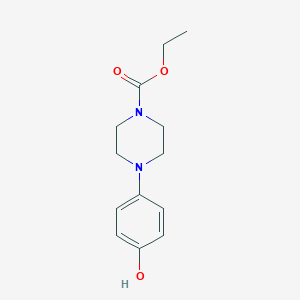

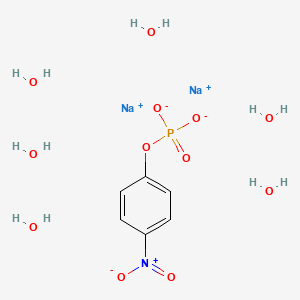

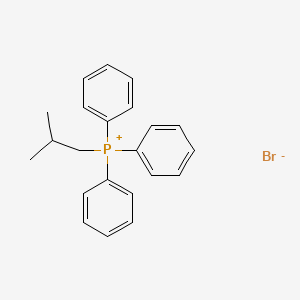

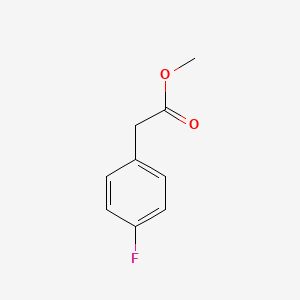

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)